1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one
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Overview
Description
1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base.
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Starting Materials
- 3-Aminobenzaldehyde
- 4-Dimethylaminobenzaldehyde
- Acetophenone
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Reaction Conditions
- Base: Sodium hydroxide or potassium hydroxide
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
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Procedure
- Mix the starting materials in the solvent.
- Add the base slowly while stirring.
- Allow the reaction mixture to stir at room temperature or reflux for several hours.
- After completion, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of dihydrochalcones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, hydrogenation with palladium on carbon
Substitution: Halogenation with bromine or chlorine, nitration with nitric acid
Major Products
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The compound’s structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound with a similar structure but without the amino and dimethylamino substituents.
Flavonoids: A class of compounds derived from chalcones with additional ring closures.
Curcumin: A natural compound with a similar α,β-unsaturated carbonyl system.
Uniqueness
1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one is unique due to the presence of both amino and dimethylamino groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility, stability, and interaction with biological targets.
Properties
CAS No. |
6110-63-0 |
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Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
1-(3-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C17H18N2O/c1-19(2)16-9-6-13(7-10-16)8-11-17(20)14-4-3-5-15(18)12-14/h3-12H,18H2,1-2H3 |
InChI Key |
RNPQOWPXHZAYGS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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